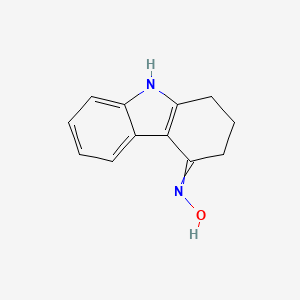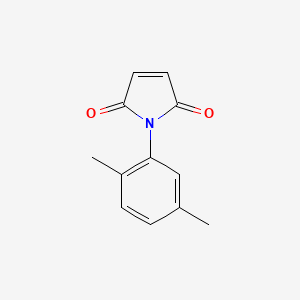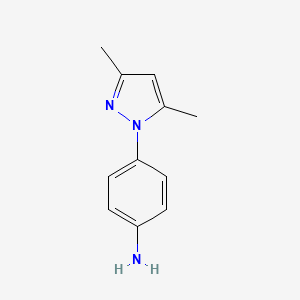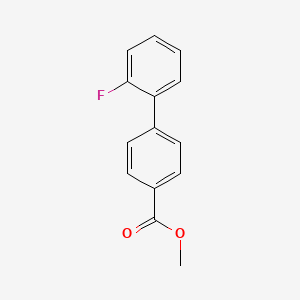
4-(Cyclohexylamino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(Cyclohexylamino)-4-oxobutanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives This compound is characterized by the presence of a cyclohexylamino group attached to the gamma carbon atom of a butanoic acid backbone
Mécanisme D'action
Target of Action
Similar compounds such as aminosalicylic acid and 4-amino hexanoic acid have been studied . Aminosalicylic acid, for instance, is known to inhibit folic acid synthesis, acting against Mycobacterium tuberculosis .
Mode of Action
For instance, aminosalicylic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .
Biochemical Pathways
It’s worth noting that amino acids, including those with similar structures, can be synthesized from glycolytic and citric acid cycle intermediates .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as hydroxycinnamic acids, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of 4-(Cyclohexylamino)-4-oxobutanoic acid.
Result of Action
The formation of oximes and hydrazones from aldehydes and ketones has been studied . This could potentially provide insight into the effects of this compound.
Action Environment
The enantioselective strecker reaction, which involves similar compounds, has been studied under different conditions . This could provide some insight into how environmental factors might influence the action of this compound.
Analyse Biochimique
Biochemical Properties
4-(Cyclohexylamino)-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter the expression of genes related to metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects biochemical pathways. For instance, it has been shown to inhibit certain proteases, preventing the breakdown of specific proteins. Additionally, this compound can interact with DNA, influencing gene expression by either promoting or repressing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and energy production. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, it can influence the urea cycle by altering the activity of enzymes involved in the conversion of ammonia to urea .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially transported to mitochondria, where it can influence energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can impact its effectiveness in modulating biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with succinic anhydride. The reaction typically proceeds under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the carbonyl carbon of the succinic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Cyclohexylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler compound with a similar cyclohexyl group but lacking the butanoic acid backbone.
4-(Cyclohexylamino)-4-hydroxybutanoic acid: A derivative with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(Cyclohexylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its gamma amino acid structure differentiates it from other amino acids and derivatives, providing unique properties for research and industrial applications.
Propriétés
IUPAC Name |
4-(cyclohexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFZDZLAUAIBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352638 | |
| Record name | N-Cyclohexyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21451-32-1 | |
| Record name | N-Cyclohexyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



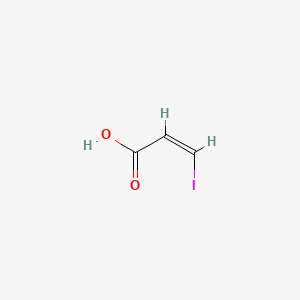
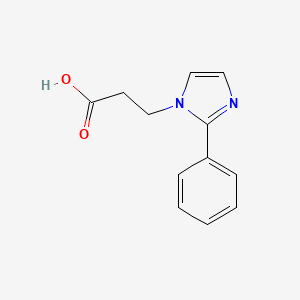

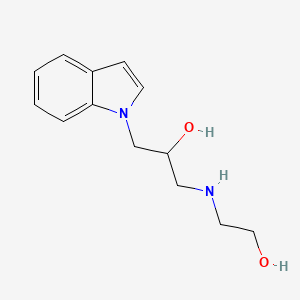
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)
